molecular formula C23H25ClO6 B1236777 Chaetoviridin A CAS No. 128252-98-2

Chaetoviridin A

Cat. No.: B1236777
CAS No.: 128252-98-2
M. Wt: 432.9 g/mol
InChI Key: HWSQVPGTQUYLEQ-CCBHEJLASA-N
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Description

Chaetoviridin A is a secondary metabolite produced by the fungus Chaetomium globosum. It belongs to the class of azaphilone antibiotics and is known for its potent antifungal properties. This compound has been found to inhibit the growth of various pathogenic fungi, including Verticillium dahliae, which causes Verticillium wilt in crops such as cotton .

Scientific Research Applications

Chaetoviridin A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Chaetoviridin A, a secondary metabolite of Chaetomium globosum, primarily targets the pathogen Verticillium dahliae, which causes Verticillium wilt in a number of crops . This pathogen is particularly detrimental to cotton production .

Mode of Action

This compound interacts with V. dahliae by inhibiting its spore germination . This interaction significantly inhibits the growth of V. dahliae, thereby disrupting a major part of the disease cycle .

Biochemical Pathways

Upon interaction with this compound, V. dahliae exhibits changes in several biochemical pathways. Transcriptome analysis showed that differentially expressed genes (DEGs) were enriched in linolenic acid metabolism, alpha-Linolenic acid metabolism, Arachidonic acid metabolism, and Purine metabolism pathways at 1 hour, which are related to cell membrane . At 3 hours, DEGs were enriched in the pathways of galactose metabolism, diterpenoid biosynthesis, cysteine and methionine metabolism, and starch and sucrose metabolism, which are mainly related to amino acid metabolism and sugar metabolism .

Pharmacokinetics

It’s known that this compound is a highly active compound againstV. dahliae .

Result of Action

The action of this compound results in cell necrosis and mycelial deformation in V. dahliae. It increases the production of reactive oxygen species and nitrous oxide, and inhibits the germination of microsclerotia of V. dahliae, enhancing the cotton plant defense response .

Action Environment

The action of this compound is influenced by environmental factors. For instance, changes in biotic and abiotic factors in the field can affect the survival and colonization of biocontrol bacteria or fungi . Despite these challenges, this compound has been recognized as an effective and environmentally friendly fungicide to control plant diseases .

Biochemical Analysis

Biochemical Properties

Chaetoviridin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of the fungal pathogen Verticillium dahliae by interfering with spore germination and mycelial growth . The compound interacts with enzymes involved in cell wall degradation, leading to increased production of reactive oxygen species and nitrous oxide, which contribute to its antifungal activity . Additionally, this compound has been found to interact with proteins involved in stress response and detoxification, further enhancing its inhibitory effects on fungal pathogens .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it causes cell necrosis and mycelial deformation, leading to the inhibition of spore germination and growth . The compound also influences cell signaling pathways by increasing the production of reactive oxygen species and nitrous oxide, which play a role in the defense response of plants against fungal infections . Furthermore, this compound has been shown to affect gene expression related to stress resistance and detoxification, thereby enhancing the overall defense mechanisms of the host plant .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to enzymes involved in cell wall degradation, resulting in the production of reactive oxygen species and nitrous oxide . This binding interaction disrupts the normal functioning of the fungal cells, leading to cell necrosis and mycelial deformation . Additionally, this compound down-regulates genes related to stress resistance and detoxification, further inhibiting the growth and survival of fungal pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its antifungal activity over extended periods . Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound can cause sustained inhibition of fungal growth and spore germination, indicating its potential for long-term use in agricultural applications . Additionally, in vitro and in vivo studies have demonstrated that this compound can enhance the defense response of plants over time, leading to improved resistance against fungal infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cell necrosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including linolenic acid metabolism, alpha-linolenic acid metabolism, arachidonic acid metabolism, and purine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s overall bioactivity and its ability to inhibit fungal growth and spore germination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and concentration of this compound within the cells, thereby affecting its bioactivity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with enzymes and proteins involved in cell wall degradation and stress response, thereby contributing to its antifungal activity . Additionally, the subcellular localization of this compound may influence its stability and degradation, further affecting its overall bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetoviridin A is primarily obtained through the fermentation of Chaetomium globosum. The biosynthesis involves a highly reducing polyketide synthase (PKS) and an acyltransferase, which work together to form the pyranoquinone core of the compound . The fermentation process typically involves culturing the fungus in a nutrient-rich medium under controlled conditions to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to enhance the production of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Chaetoviridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chaetoviridin derivatives with altered biological activities. These derivatives are often studied for their enhanced antifungal or antibacterial properties .

Comparison with Similar Compounds

Chaetoviridin A stands out due to its potent antifungal activity and its potential applications in agriculture and medicine. Its unique chemical structure and bioactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSQVPGTQUYLEQ-CCBHEJLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893270
Record name Chaetoviridin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308671-17-1, 128252-98-2
Record name (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaetoviridin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chaetoviridin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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